molecular formula C22H23N3O4 B11020456 5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione

5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione

Cat. No.: B11020456
M. Wt: 393.4 g/mol
InChI Key: SKRANRCDCQSEIP-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a tetrahydroisoquinoline moiety, and an imidazolidine-2,4-dione core. Its intricate molecular architecture makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(4-METHOXYPHENYL)-5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Methoxyphenyl Intermediate:

    Synthesis of the Tetrahydroisoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone to form the tetrahydroisoquinoline structure.

    Coupling of Intermediates: The methoxyphenyl and tetrahydroisoquinoline intermediates are coupled using a suitable linker, often involving carbonyl chemistry.

    Cyclization to Form Imidazolidine-2,4-Dione: The final step involves cyclization to form the imidazolidine-2,4-dione core, which can be facilitated by using reagents like urea or thiourea under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-(4-METHOXYPHENYL)-5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]IMIDAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl or tetrahydroisoquinoline moieties, leading to the formation of substituted derivatives.

    Hydrolysis: The imidazolidine-2,4-dione core can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-METHOXYPHENYL)-5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It may be used in the development of advanced materials and pharmaceuticals, owing to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Receptor Interaction: The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

Similar compounds to 3-(4-METHOXYPHENYL)-5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]IMIDAZOLIDINE-2,4-DIONE include:

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C22H23N3O4/c1-29-18-8-6-17(7-9-18)25-21(27)19(23-22(25)28)10-11-20(26)24-13-12-15-4-2-3-5-16(15)14-24/h2-9,19H,10-14H2,1H3,(H,23,28)

InChI Key

SKRANRCDCQSEIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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